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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound (2-(Morpholinomethyl)phenyl)methanol. Due to the limited availability of
experimentally verified spectra in public databases and literature, this guide presents predicted
data based on the analysis of its constituent functional groups. It also includes standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, which are crucial for the structural elucidation and
characterization of this molecule.

Chemical Structure and Properties
o |[UPAC Name: (2-(Morpholinomethyl)phenyl)methanol

e Molecular Formula: C12H17NO:2

» Molecular Weight: 207.27 g/mol

e CAS Number: 91271-63-5
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Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for (2-

(Morpholinomethyl)phenyl)methanol. These values are estimations based on the typical

spectral characteristics of the morpholine, substituted benzene, and benzyl alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] Aromatic protons
~7.20-7.50 Multiplet 4H
(CeHa4)
~4.60 Singlet 2H -CH20H
~3.70 Triplet 4H Morpholine (-O-CHz-)
~3.60 Singlet 2H Ar-CHz-N
~2.50 Triplet 4H Morpholine (-N-CH2-)
~2.40 Singlet (broad) 1H -OH
Table 2: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm)

Assignment

~140 Aromatic C (quaternary, C-C)
~135 Aromatic C (quaternary, C-C)
~127 - 130 Aromatic CH

~67 Morpholine (-O-CHz)

~63 -CH20H

~61 Ar-CHz-N

~53 Morpholine (-N-CH2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3400 - 3200 Broad O-H stretch (alcohol)

3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2800 Medium-Strong C-H stretch (aliphatic)

1600, 1490, 1450 Medium C=C stretch (aromatic ring)
1250 - 1000 Strong C-0 stretch (alcohol and ether)
1115 Strong C-N stretch (aliphatic amine)
260 - 740 Strong C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron lonization)
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miz Interpretation

207 [M]* (Molecular ion)

190 [M - OH]*

176 [M - CH20H]*

100 [Morpholinomethyl cation, CsH1oNO]*
86 [Morpholine fragment, CaHsN]*

77 [Phenyl cation, CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound such as (2-(Morpholinomethyl)phenyl)methanol.

NMR Spectroscopy

e Sample Preparation:

[e]

Weigh approximately 5-10 mg of the sample for tH NMR and 20-50 mg for 3C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

o

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if required.

o

Transfer the solution to a clean 5 mm NMR tube.

[¢]

o Data Acquisition:
o The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

o For 'H NMR, standard acquisition parameters are used, including a sufficient number of
scans to obtain a good signal-to-noise ratio.
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o For 3C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum
and enhance sensitivity. A larger number of scans is usually required due to the lower
natural abundance of the 13C isotope.

» Data Processing:
o The raw data (Free Induction Decay, FID) is subjected to Fourier transformation.
o The resulting spectrum is phase- and baseline-corrected.

o Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual
solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample
with dry potassium bromide and pressing the mixture into a thin disk.

o Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.

o For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed
directly on the ATR crystal.

o Data Acquisition:

[e]

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

(¢]

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt
plate) is recorded first.

o

The sample is then placed in the beam path, and the sample spectrum is acquired.

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).
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Mass Spectrometry (MS)

e Sample Preparation:

o Adilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol,
acetonitrile).

o Data Acquisition:

o

The mass spectrum is typically obtained using a mass spectrometer with an Electron
lonization (EI) or Electrospray lonization (ESI) source.

o

The sample is introduced into the ion source, where it is ionized.

[¢]

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

[¢]

The detector records the abundance of each ion.
e Data Analysis:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce
the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of (2-
(Morpholinomethyl)phenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b150939#spectroscopic-data-for-2-
morpholinomethyl-phenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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